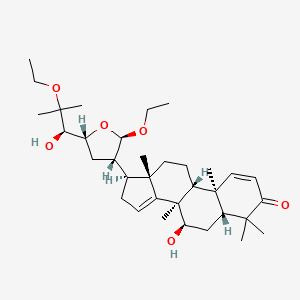
Protoxylocarpin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Protoxylocarpin C is a limonoid. It has a role as a metabolite.
Aplicaciones Científicas De Investigación
1. Potential in Cancer Treatment
Protoxylocarpin C, found in seed kernels of Xylocarpus granatum, has been evaluated for its cytotoxic activity against various human tumor cell lines. This suggests potential applications in cancer treatment, particularly as a compound of interest for developing new anticancer drugs. The study by Pudhom et al. (2009) in the "Journal of Natural Products" details this aspect (Pudhom et al., 2009).
2. Interaction with Oncogenes
Protoxylocarpin C may be involved in interactions with proto-oncogenes, molecules that play a significant role in cell proliferation and tumorigenesis. A study by Fanidi et al. (1992) in "Nature" discusses the cooperative interaction between proto-oncogenes, which could provide insights into the potential mechanisms of action of protoxylocarpin C in cancer biology (Fanidi et al., 1992).
3. Chemical Transformations and Synthesis
The transformation of protoxylocarpin C and similar compounds into other chemical structures is a key area of research. Valpuesta et al. (2002) demonstrated the transformation of protopines into berbines, which can aid in understanding the chemical behavior and potential applications of protoxylocarpin C in medicinal chemistry (Valpuesta et al., 2002).
4. Biological Activities
Research into the biological activities of protoxylocarpin C, especially in relation to antibacterial properties, is also notable. Yuanyuan et al. (2019) explored the synthesis and antibacterial activity of natural chalcones, which could be related to the properties of protoxylocarpin C, providing a basis for its potential use in antibacterial applications (Yuanyuan et al., 2019).
5. Epigenetic Regulation
Emerging evidence suggests a role for protoxylocarpin C-like compounds in epigenetic regulation. Young et al. (2015) discussed how certain compounds influence the activity of the genome by regulating epigenomic processes, which could include protoxylocarpin C or its derivatives (Young et al., 2015).
Propiedades
Nombre del producto |
Protoxylocarpin C |
|---|---|
Fórmula molecular |
C34H54O6 |
Peso molecular |
558.8 g/mol |
Nombre IUPAC |
(5R,7R,8R,9R,10R,13S,17S)-17-[(2R,3S,5R)-2-ethoxy-5-[(1R)-2-ethoxy-1-hydroxy-2-methylpropyl]oxolan-3-yl]-7-hydroxy-4,4,8,10,13-pentamethyl-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C34H54O6/c1-10-38-29-20(18-22(40-29)28(37)31(5,6)39-11-2)21-12-13-23-32(21,7)16-14-24-33(8)17-15-26(35)30(3,4)25(33)19-27(36)34(23,24)9/h13,15,17,20-22,24-25,27-29,36-37H,10-12,14,16,18-19H2,1-9H3/t20-,21-,22+,24+,25-,27+,28+,29+,32-,33+,34-/m0/s1 |
Clave InChI |
OFUNGYZREUEBNU-YCDMDWGMSA-N |
SMILES isomérico |
CCO[C@H]1[C@@H](C[C@@H](O1)[C@H](C(C)(C)OCC)O)[C@@H]2CC=C3[C@]2(CC[C@H]4[C@]3([C@@H](C[C@@H]5[C@@]4(C=CC(=O)C5(C)C)C)O)C)C |
SMILES canónico |
CCOC1C(CC(O1)C(C(C)(C)OCC)O)C2CC=C3C2(CCC4C3(C(CC5C4(C=CC(=O)C5(C)C)C)O)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



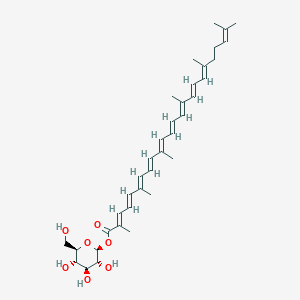
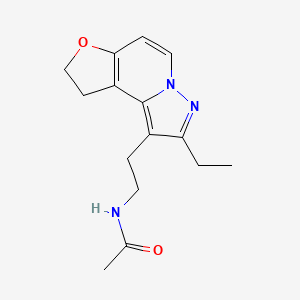
![[S,(+)]-4-Methylnonane](/img/structure/B1265057.png)
![N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B1265059.png)
![9-(dimethylamino)-2,2,4,11,11-pentamethyl-1-{4-oxo-4-[(5-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}pentyl)amino]butyl}-2,11-dihydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B1265060.png)
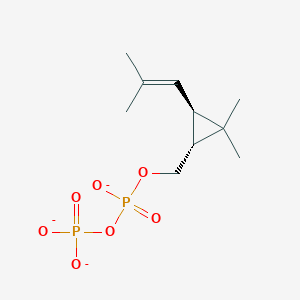
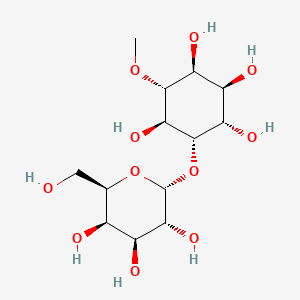

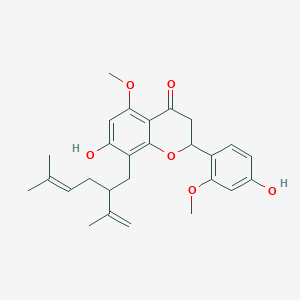
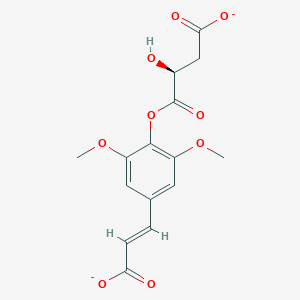
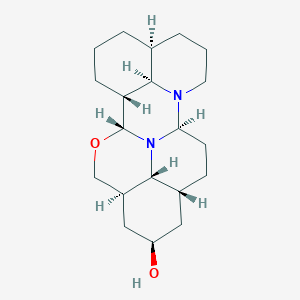
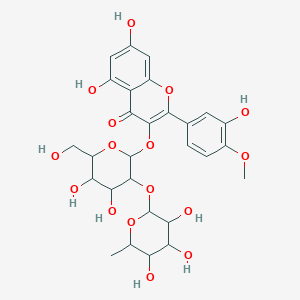
![4-[[(1R)-6,7-Dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[4-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]phenol](/img/structure/B1265073.png)
![4-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1265074.png)